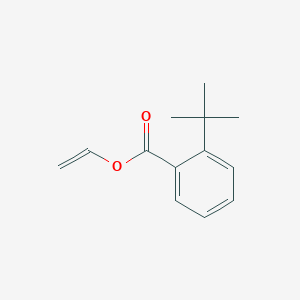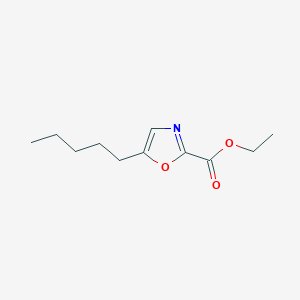
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by an ethyl ester group at the 2-position and a pentyl group at the 5-position of the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-haloketones with amides in the presence of a base. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with pentylamine in the presence of a base like sodium hydride can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Ethyl 5-pentyl-1,3-oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 5-pentyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release the active oxazole moiety, which then interacts with enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be compared with other oxazole derivatives such as:
Ethyl 5-tert-pentyl-1,3-oxazole-4-carboxylate: Similar structure but with a tert-pentyl group at the 5-position.
Ethyl 5-(2-phenylethyl)-1,3-oxazole-4-carboxylate: Contains a phenylethyl group instead of a pentyl group.
Ethyl 1,3-oxazole-2-carboxylate: Lacks the pentyl group, making it less hydrophobic .
These comparisons highlight the unique properties of this compound, such as its hydrophobicity and potential for specific biological interactions.
Eigenschaften
CAS-Nummer |
89967-32-8 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
ethyl 5-pentyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-5-6-7-9-8-12-10(15-9)11(13)14-4-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
PGRDLCROYFQLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=C(O1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


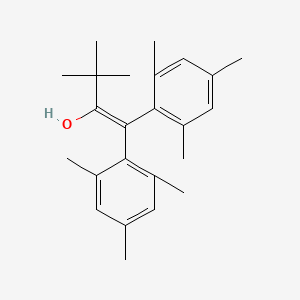

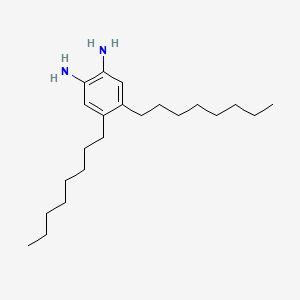

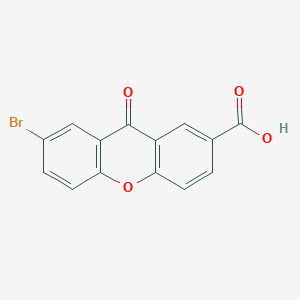
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
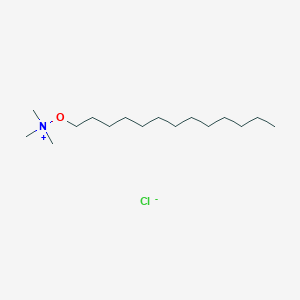
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
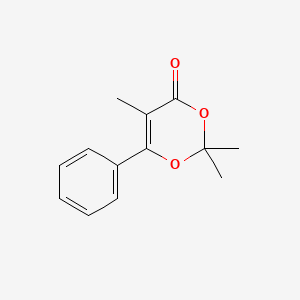
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
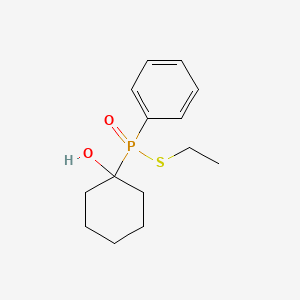
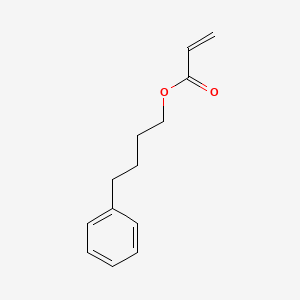
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
